![molecular formula C11H15N3O3S2 B468813 2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide CAS No. 791794-07-5](/img/structure/B468813.png)

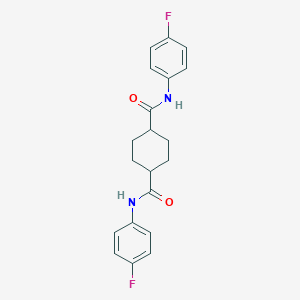

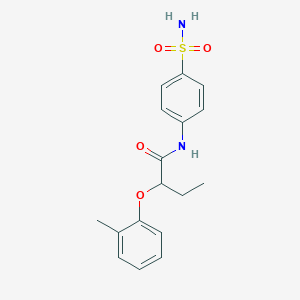

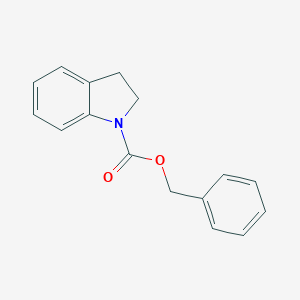

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

This compound has been synthesized and tested for its potential inhibitory effect on carbonic anhydrases of different origins . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Drug Development

Given its inhibitory effect on carbonic anhydrases, this compound could be used in the development of drugs targeting these enzymes. For example, many of the evaluated compounds displayed better inhibition against human carbonic anhydrases I, II, and VII compared with acetazolamide (AAZ), a control drug .

Treatment of Bacterial Infections

The compound has shown effective inhibition against the mycobacterial enzymes MtCA1 and MtCA2 . This suggests potential applications in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis .

Research and Development

The compound’s unique blend of properties makes it a valuable asset in various research and development endeavors . It could be used in the synthesis of other compounds or as a reference compound in scientific studies .

Chemical Industry

The compound can be synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This suggests potential applications in the chemical industry, particularly in the production of sulfonamides and related compounds .

Educational Purposes

Given its synthesis process and its applications, this compound could be used for educational purposes in chemistry and pharmacology courses. Students could learn about the synthesis process, the mechanism of action of carbonic anhydrase inhibitors, and the process of drug development .

Propiedades

IUPAC Name |

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-7(2)10(15)14-11(18)13-8-3-5-9(6-4-8)19(12,16)17/h3-7H,1-2H3,(H2,12,16,17)(H2,13,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKDUFPSQDSSCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)

![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)

![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)

![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)

![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)